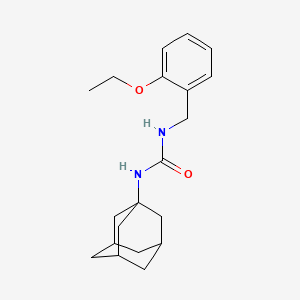![molecular formula C16H18FN3O B4277572 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B4277572.png)
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
Descripción general
Descripción
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of a specific receptor in the brain, which has been implicated in various neurological disorders.
Mecanismo De Acción
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide acts as a competitive antagonist of the CB1 receptor. It binds to the receptor and prevents the binding of endogenous ligands, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the CB1 receptor, which is involved in various physiological processes, such as neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide are primarily related to its action on the CB1 receptor. It has been shown to decrease the release of various neurotransmitters, including dopamine, glutamate, and GABA. It also inhibits the activity of certain enzymes that are involved in the synthesis and degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These effects can lead to changes in synaptic plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the CB1 receptor, which allows for precise manipulation of this receptor in various experimental settings. It also has a high purity level, which ensures reproducibility of results. However, there are also some limitations to its use. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the use of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide in scientific research. One direction is the development of new therapeutic agents that target the CB1 receptor for the treatment of neurological disorders. Another direction is the exploration of the role of the CB1 receptor in various physiological processes, such as pain perception, immune function, and metabolism. Additionally, there is potential for the use of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide in combination with other drugs or therapies to enhance their efficacy.
Aplicaciones Científicas De Investigación
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The CB1 receptor has been implicated in various neurological disorders, including anxiety, depression, and addiction. N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has been used to study the role of the CB1 receptor in these disorders, as well as to develop new therapeutic agents that target this receptor.
Propiedades
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-14-7-5-12(6-8-14)10-20-11-15(9-18-20)19-16(21)13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDLEOEWJJABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-tert-butylphenoxy)acetyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B4277492.png)


![3-{[(2,3-dimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4277525.png)
![isopropyl 4-(2-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277526.png)
![isopropyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4277539.png)
![2-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]nicotinamide](/img/structure/B4277551.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4277560.png)
![2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4277567.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B4277574.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4277578.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4277588.png)
![6-({[3-(ethoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4277589.png)
![1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline](/img/structure/B4277596.png)